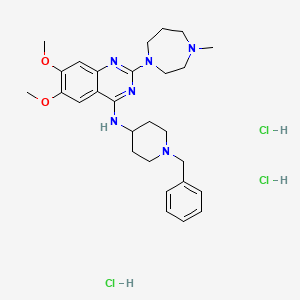![molecular formula C21H22N4O2S B2619361 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-85-7](/img/structure/B2619361.png)
3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a kinase inhibitor that has shown promising results in the treatment of various diseases, including cancer and inflammatory disorders. In
Mecanismo De Acción
The mechanism of action of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is through the inhibition of kinases. This compound binds to the ATP-binding site of kinases, preventing their activation and downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, migration, and invasion, which are critical processes in cancer progression and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific kinase targeted. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting JAK2 and FLT3 kinases. Additionally, this compound has anti-inflammatory effects by inhibiting c-Met kinase, which is involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments are its high potency and selectivity for specific kinases. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, the limitations of this compound include its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
The future directions for 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one research are vast. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the optimization of the compound's pharmacokinetics to improve its bioavailability and efficacy. Additionally, the identification of new targets for this compound and the development of combination therapies could improve its therapeutic potential.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its inhibition of specific kinases makes it a potential therapeutic agent for cancer and inflammatory disorders. However, further research is needed to optimize its pharmacokinetics and identify new targets for its use.
Métodos De Síntesis
The synthesis of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves several steps. The first step is the synthesis of 3-(1-(3-bromopropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, which is then reacted with phenylthiol to obtain the desired compound. This method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
The potential applications of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in scientific research are vast. This compound has been shown to inhibit several kinases, including JAK2, FLT3, and c-Met, which are critical targets in the treatment of cancer and inflammatory disorders. Studies have also shown that this compound has anti-inflammatory effects and can be used to treat autoimmune diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-19(10-14-28-17-5-2-1-3-6-17)24-12-8-16(9-13-24)25-15-23-20-18(21(25)27)7-4-11-22-20/h1-7,11,15-16H,8-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSSYCBBGPVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


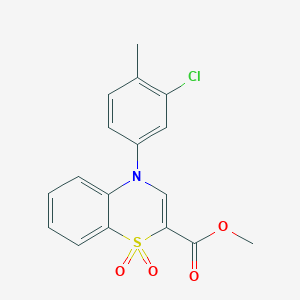
![(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2619282.png)
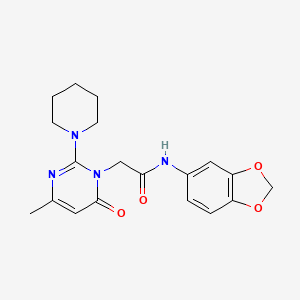
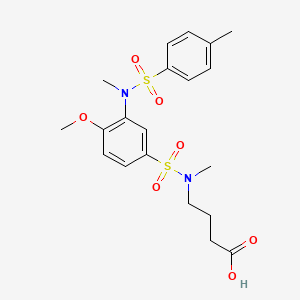

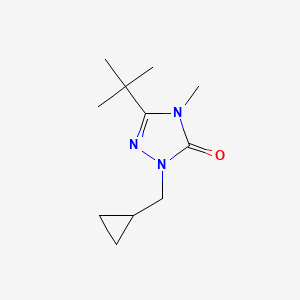
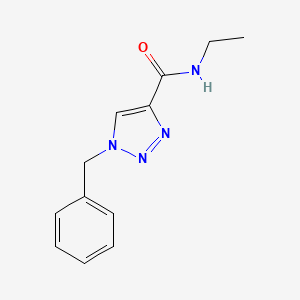
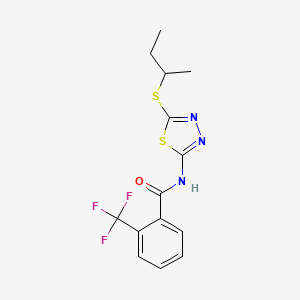
![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2619293.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2619295.png)
![1,3-Dihydrofuro[3,4-b]quinolin-9-amine](/img/structure/B2619297.png)
![3-({1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2619298.png)
